N-[2-(1H-indol-3-yl)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features an indole moiety, a tetraazole ring, and a tetrahydrobenzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the coupling of tryptamine derivatives with benzothiophene carboxylic acid derivatives. A common method for amide bond formation is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amines derived from the tetraazole ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The tetraazole ring may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE: This compound features a similar indole moiety but differs in the substituent on the amide nitrogen.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(6-METHOXYNAPHTHALEN-2-YL)PROPANAMIDE: Another related compound with a different aromatic substituent.
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the tetraazole ring and the tetrahydrobenzothiophene structure, which are not commonly found in similar compounds. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20N6OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N6OS/c27-19(21-10-9-13-11-22-16-7-3-1-5-14(13)16)18-15-6-2-4-8-17(15)28-20(18)26-12-23-24-25-26/h1,3,5,7,11-12,22H,2,4,6,8-10H2,(H,21,27) |
InChI Key |
YBHXBSZTXGEZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.